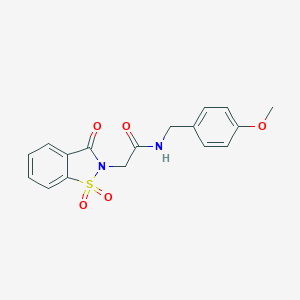![molecular formula C23H24N2O5S B426494 N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B426494.png)
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide is a complex organic compound with a molecular formula of C23H24N2O5S. This compound is characterized by its intricate structure, which includes a sulfonyl group, an anilino group, and a phenylpropanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical properties and biological activities.
Sulfonylphenyl derivatives: These compounds share the sulfonylphenyl moiety but differ in other parts of the molecule, resulting in different reactivity and applications.
Phenylpropanamide derivatives: These compounds contain the phenylpropanamide group but may have different substituents, affecting their overall properties and uses.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5g/mol |
Nom IUPAC |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-11-14-22(30-2)21(16-19)25-31(27,28)20-12-9-18(10-13-20)24-23(26)15-8-17-6-4-3-5-7-17/h3-7,9-14,16,25H,8,15H2,1-2H3,(H,24,26) |
Clé InChI |
ZIRYBTAUTALGHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B426411.png)


![N-(2-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426416.png)
![2-[(4-methylphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426418.png)
![N-(5-chloro-2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426419.png)
![(5E)-3-(4-chlorophenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B426421.png)
![4-bromo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426424.png)
![4-[methyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B426426.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-methylbenzyl)acetamide](/img/structure/B426427.png)
![N,4-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B426430.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B426433.png)

